molecular formula C11H9F3O3 B13139339 [3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid

[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B13139339
M. Wt: 246.18 g/mol
InChI Key: IJFJSSXUMMEALI-UHFFFAOYSA-N
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Description

2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of an acetyl group, a trifluoromethyl group, and a phenylacetic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-acetyl-5-(trifluoromethyl)benzaldehyde.

    Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized using an oxidizing agent like chromium trioxide or pyridinium chlorochromate to yield the desired ketone.

    Acylation: The ketone is acylated using acetic anhydride in the presence of a catalyst, such as pyridine, to form the final product, 2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid.

Industrial Production Methods

Industrial production of 2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid involves its interaction with molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

    Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylacetic acid
  • 3,5-Bis(trifluoromethyl)phenylacetic acid
  • 2,4,5-Trifluorophenylacetic acid

Uniqueness

2-(3-Acetyl-5-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both an acetyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

2-[3-acetyl-5-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C11H9F3O3/c1-6(15)8-2-7(4-10(16)17)3-9(5-8)11(12,13)14/h2-3,5H,4H2,1H3,(H,16,17)

InChI Key

IJFJSSXUMMEALI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CC(=O)O)C(F)(F)F

Origin of Product

United States

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